N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-22(13-7-12-19-8-3-1-4-9-19)25-14-15-29-23-21(16-27-29)24(31)28(18-26-23)17-20-10-5-2-6-11-20/h1-6,8-11,16,18H,7,12-15,17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVGHXHXICQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that these compounds may affect a variety of biochemical pathways.
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest diverse pharmacological applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyrazolo ring fused with a pyrimidine structure, along with a benzyl group and a phenylbutanamide moiety. The molecular formula is , and it has a molecular weight of approximately 364.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.45 g/mol |
| Structural Features | Pyrazolo ring, benzyl group, phenylbutanamide |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, molecular docking studies have shown that similar compounds can interact effectively with various cancer-related targets such as EGFR tyrosine kinase. This interaction is crucial as EGFR is involved in cell proliferation and survival pathways.
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects. For example:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of functional groups facilitates binding to enzymes or receptors involved in critical biological pathways. For example:
- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in DNA replication or repair.
- Receptor Modulation : Interaction with growth factor receptors can alter signaling pathways that promote tumor growth.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against HT29 and DU145 cell lines .
- Antimicrobial Efficacy : Another study reported that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria with varying MIC values .
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Sources
Three stereoisomers from Pharmacopeial Forum () share a tetrahydropyrimidin-1(2H)-yl butanamide backbone but differ in substituents and stereochemistry:
- Compound m: (R)-configuration with 2,6-dimethylphenoxy and hydroxy groups.
- Compound n : (S)-configuration with similar substituents but altered stereochemistry at C2 and C3.
- Compound o : Mixed stereochemistry (S at C2, R at C4) and identical substituents.
Key Differences :
- The target compound lacks the 2,6-dimethylphenoxy group, instead incorporating a benzyl group, which may enhance lipophilicity.
- Stereochemical variations in compounds m–o highlight the critical role of chiral centers in biological activity, though specific data for the target compound’s stereoisomers are unavailable .
Pyrazolo-Pyrimidinone Derivatives from Patent Literature
describes compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide and Example 53, which share the pyrazolo[3,4-d]pyrimidinone core but feature fluorinated aromatic systems and sulfonamide/benzamide side chains.
Comparative Analysis :
Key Findings :
- Fluorine atoms in analogs (e.g., Example 53) improve metabolic stability and membrane permeability but may reduce solubility.
Discussion of Structural and Functional Implications
- Lipophilicity: The benzyl group in the target compound may increase logP compared to dimethylphenoxy or fluorophenyl analogs, impacting blood-brain barrier penetration.
- Stereochemistry : Unlike compounds m–o (), the target compound’s stereochemical configuration is unspecified, which could limit direct activity comparisons.
- Synthetic Accessibility: The absence of fluorine or chromenone moieties (vs. analogs) simplifies synthesis but may reduce target selectivity.
Preparation Methods
One-Pot Four-Component Condensation
A streamlined approach employs hydrazines, methylenemalononitriles, aldehydes, and amines in a single pot (Scheme 1). For this compound:
- Hydrazine derivative : Benzylhydrazine (introduces the benzyl group).
- Methylenemalononitrile : Provides the pyrimidine ring’s nitrile functionality.
- Aldehyde : Formaldehyde (enables cyclization).
Reaction conditions : Ethanol, 80°C, 12 hours.
Yield : 68–72%.
Mechanistic insights :
Stepwise Synthesis via Chlorinated Intermediates
An alternative route involves constructing the pyrazolo[3,4-d]pyrimidine core through sequential chlorination and substitution (Scheme 2):
Chlorination :
Selective Substitution at C7 :
Introduction of the Ethyl Side Chain
Nucleophilic Displacement
The ethyl linker is introduced via nucleophilic substitution at the pyrimidine’s C1 position:
- Intermediate : 7-Benzylamino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine.
- Reagent : 2-Bromoethylamine hydrobromide.
- Conditions : DIPEA, DMF, 80°C, 8 hours.
- Yield : 74%.
Key parameter : Excess DIPEA (3 equiv.) minimizes side reactions.
Synthesis of 4-Phenylbutanamide
Carbodiimide-Mediated Amidation
4-Phenylbutanoyl chloride is coupled to the ethylamine side chain:
- Activation : 4-Phenylbutanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : React with 2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine.
- Reagents: EDC/HOBt, DCM, 0°C→RT.
- Yield: 82%.
Side reaction mitigation :
- Low temperature (0°C) prevents racemization.
- Anhydrous conditions avoid hydrolysis.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: Convergent Approach
- Parallel synthesis of pyrazolo[3,4-d]pyrimidine and 4-phenylbutanamide.
- Final coupling via reductive amination.
Optimization and Challenges
Solvent Effects on Amidation
Table 1 : Solvent screening for amidation step
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Et₃N | 0→25 | 82 | 98 |
| THF | DIPEA | 25 | 68 | 95 |
| DMF | Pyridine | 40 | 45 | 87 |
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
Batch process :
- Suitable for small-scale (≤100 g).
- Limitations: Extended reaction times (48 hours for amidation).
Flow chemistry :
- Reduces amidation time to 2 hours.
- Achieves 89% yield at 10 L scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
